(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in the presence of polyphosphoric acid . This reaction proceeds via the electrophilic activation of nitroalkanes, followed by nucleophilic attack with semicarbazides or thiosemicarbazides to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for thiadiazoles often involve the use of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . These methods are popular due to their efficiency and ability to produce large quantities of thiadiazole derivatives.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, the compound can disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities and applications.
1,2,3-Triazole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness
(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis further highlight its uniqueness .
Properties
Molecular Formula |
C3H3N3OS |
---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
(NZ)-N-(thiadiazol-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1- |
InChI Key |
CYZQLYOMDSQPDQ-RJRFIUFISA-N |
Isomeric SMILES |
C1=C(N=NS1)/C=N\O |
Canonical SMILES |
C1=C(N=NS1)C=NO |
Origin of Product |
United States |
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